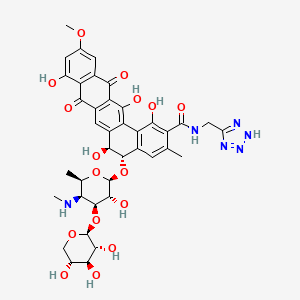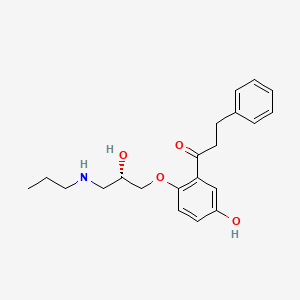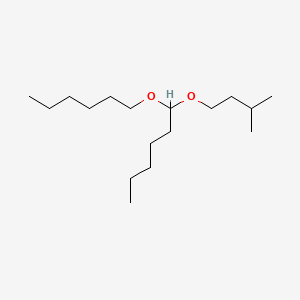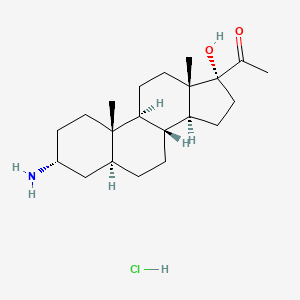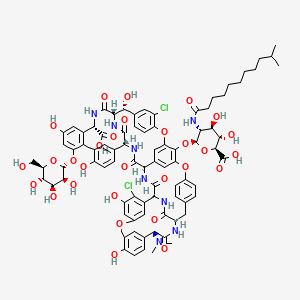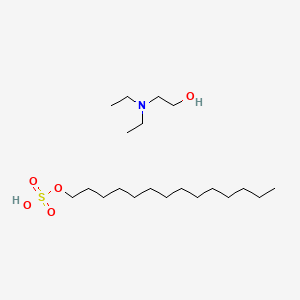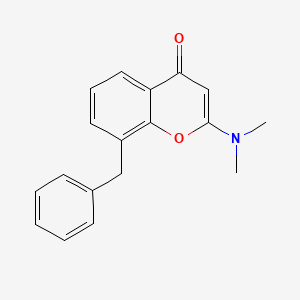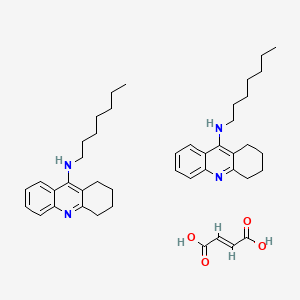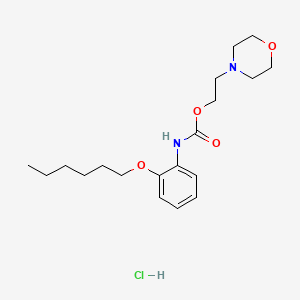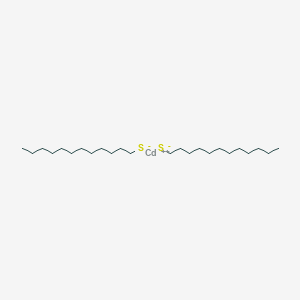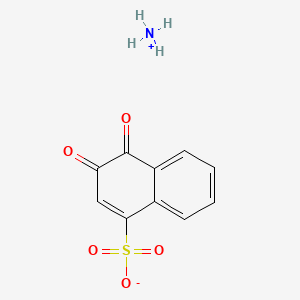
Ammonium, (2-hydroxypropyl)trimethyl-, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-hydroxypropyl)trimethyl-, (+)-, also known as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium compound. It is widely used in various fields due to its cationic nature, which allows it to interact with negatively charged molecules. This compound is particularly known for its applications in the modification of polymers, especially chitosan, to enhance their solubility and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (2-hydroxypropyl)trimethyl-, (+)- typically involves the reaction of trimethylamine with epichlorohydrin. The reaction is carried out in an aqueous medium, and the temperature is controlled to prevent the formation of by-products. The general reaction scheme is as follows :
Reaction of Trimethylamine with Epichlorohydrin:
Industrial Production Methods
In industrial settings, the production of ammonium, (2-hydroxypropyl)trimethyl-, (+)- is carried out in large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-hydroxypropyl)trimethyl-, (+)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride ion.
Quaternization Reactions: It can quaternize other compounds, such as chitosan, to form quaternary ammonium derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Conditions: Reactions are typically carried out in aqueous or alcoholic solutions at controlled temperatures (30-50°C).
Major Products
Quaternary Ammonium Derivatives: These are the primary products formed when ammonium, (2-hydroxypropyl)trimethyl-, (+)- reacts with nucleophiles.
Applications De Recherche Scientifique
Ammonium, (2-hydroxypropyl)trimethyl-, (+)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ammonium, (2-hydroxypropyl)trimethyl-, (+)- is primarily based on its cationic nature. The positively charged ammonium group interacts with negatively charged molecules, such as bacterial cell membranes, leading to disruption of the membrane integrity and subsequent cell death. This interaction also enhances the solubility and reactivity of modified polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-chloro-2-hydroxypropyl)trimethylammonium chloride
- N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride
- Glycidyl trimethylammonium chloride
Uniqueness
Ammonium, (2-hydroxypropyl)trimethyl-, (+)- is unique due to its specific structure that allows for efficient quaternization of polymers, enhancing their solubility and antimicrobial properties. Its ability to form stable cationic derivatives makes it highly valuable in various applications, particularly in the biomedical field .
Propriétés
Numéro CAS |
28835-52-1 |
|---|---|
Formule moléculaire |
C6H16NO+ |
Poids moléculaire |
118.20 g/mol |
Nom IUPAC |
[(2S)-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/C6H16NO/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/q+1/t6-/m0/s1 |
Clé InChI |
JPKKMFOXWKNEEN-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C[N+](C)(C)C)O |
SMILES canonique |
CC(C[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
